molecular formula C13H16BrNO2 B13907780 Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate

Cat. No.: B13907780
M. Wt: 298.18 g/mol
InChI Key: BCJZCOFBZNYTCS-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, a bromopyridine moiety, and a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate typically involves multiple steps. One common method starts with the bromination of pyridine to form 4-bromopyridine. This intermediate is then reacted with cyclopropane carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions often involve heating and the use of polar aprotic solvents.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This makes it particularly useful in the synthesis of compounds where conformational constraints are important.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

tert-butyl 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-12(2,3)17-11(16)13(5-6-13)10-8-9(14)4-7-15-10/h4,7-8H,5-6H2,1-3H3

InChI Key

BCJZCOFBZNYTCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=NC=CC(=C2)Br

Origin of Product

United States

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